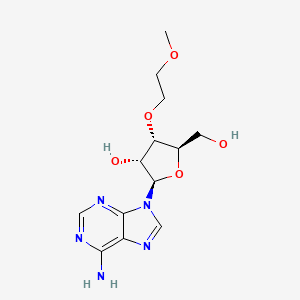

3'-o-(2-Methoxyethyl)adenosine

Description

Overview of Nucleosides and Nucleoside Analogs in Biomedical Research

Nucleosides are fundamental organic molecules that serve as the building blocks of nucleic acids, namely deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). ekb.eg They consist of a nitrogenous base—either a purine (B94841) (adenine or guanine) or a pyrimidine (B1678525) (cytosine, thymine (B56734) in DNA, or uracil (B121893) in RNA)—covalently linked to a five-carbon sugar, which is deoxyribose in DNA and ribose in RNA. ekb.eg Beyond their primary role in genetics, nucleosides and their phosphorylated counterparts, nucleotides, are crucial for various cellular processes, including energy transfer (as adenosine (B11128) triphosphate, ATP), signal transduction, and enzymatic regulation.

Nucleoside analogs are synthetic compounds that are structurally similar to naturally occurring nucleosides. azolifesciences.com This structural mimicry allows them to interfere with cellular and viral processes that involve nucleosides. azolifesciences.comnih.gov In biomedical research and clinical practice, nucleoside analogs have emerged as a cornerstone of antiviral and anticancer therapies. azolifesciences.comresearchgate.net Their mechanism of action often involves competitive inhibition of enzymes essential for DNA or RNA synthesis or their incorporation into growing nucleic acid chains, leading to chain termination and the disruption of replication. azolifesciences.comnih.gov The therapeutic efficacy of these analogs is frequently attributed to their selective uptake and activation in infected or rapidly proliferating cancer cells, which can minimize toxicity to healthy host cells. azolifesciences.com

Classification of 3'-O-(2-Methoxyethyl)adenosine within the Nucleoside Analog Family

This compound is classified as a modified ribonucleoside, a specific type of nucleoside analog. ebiohippo.com The modification is at the 3'-hydroxyl group of the ribose sugar, where a 2-methoxyethyl group is attached. ebiohippo.com This structural alteration places it within the broader category of 3'-modified nucleosides. ebiohippo.com It is also considered a purine nucleoside analog due to the presence of the adenine (B156593) base. medchemexpress.com

The primary application of this compound and its corresponding phosphoramidite (B1245037) building blocks is in the synthesis of therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs). oup.commedchemexpress.com In this context, it is categorized as a second-generation antisense modification. oup.combiosearchtech.com These second-generation modifications were developed to enhance the properties of early antisense drugs, focusing on improved nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic profiles. oup.combiosearchtech.com

Historical Context of 2'-O-Modified Ribonucleosides in Oligonucleotide Therapeutics

The development of oligonucleotide therapeutics has been marked by a continuous effort to overcome the inherent instability and poor cellular uptake of unmodified nucleic acids. The initial "first-generation" antisense oligonucleotides primarily utilized phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur. While this modification conferred significant nuclease resistance, it also led to some undesirable off-target effects and reduced binding affinity to target RNA.

This led to the development of "second-generation" modifications, with a major focus on the 2'-position of the ribose sugar. biosearchtech.com The 2'-hydroxyl group of RNA is a key determinant of its structure and susceptibility to enzymatic degradation. oup.com Early research in the 1960s identified naturally occurring 2'-O-methyl (2'-OMe) modifications in various RNA molecules. nih.gov These natural modifications provided a blueprint for synthetic chemists.

The synthesis of 2'-O-alkylated ribonucleosides for use in therapeutic oligonucleotides was a significant step forward. In 1995, a pivotal publication described a robust method for synthesizing 2'-O-alkylribonucleosides, including those with 2'-ethylene glycol derivatives. researchgate.net This work was driven by the need for modified nucleosides that were not only resistant to nucleases but also maintained or even enhanced their ability to bind to complementary RNA targets. researchgate.net

Among these, the 2'-O-(2-methoxyethyl) (2'-MOE) modification proved to be particularly successful. researchgate.netnih.gov Oligonucleotides incorporating 2'-MOE displayed surprisingly beneficial properties, including higher affinity for RNA targets and greater nuclease stability compared to their unmodified counterparts. researchgate.net This combination of properties has made 2'-MOE a cornerstone of modern antisense oligonucleotide therapeutics, with several approved drugs incorporating this chemistry. oup.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H19N5O5 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |

InChI |

InChI=1S/C13H19N5O5/c1-21-2-3-22-10-7(4-19)23-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

RHVMAYVXDAXYHR-QYVSTXNMSA-N |

Isomeric SMILES |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Molecular Mechanisms and Biological Activities of 3 O 2 Methoxyethyl Adenosine Analogs

Interactions with Cellular Enzymes and Nucleotide Metabolism

The fate of synthetic nucleoside analogs within a cell is largely determined by their interaction with cellular enzymes, particularly those of the nucleotide salvage pathway. This pathway is responsible for recycling nucleosides and converting them into the triphosphate form necessary for incorporation into DNA and RNA.

Substrate Reactivity with Nucleotide Salvage Pathway Enzymes

Research has shown that 2'-O-(2-Methoxyethyl)adenosine (2'-O-MOE-A) and its analogs are poor substrates for the key enzymes in the nucleotide salvage pathway. oup.comnih.gov Specifically, enzymes like deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK1) exhibit minimal reactivity towards 2'-O-MOE nucleoside analogs. oup.comnih.gov In contrast, other 2'-modified nucleosides, such as 2'-fluoro (2'-F) analogs, are efficiently phosphorylated by these same enzymes. oup.comnih.gov This poor substrate reactivity of 2'-O-MOE nucleosides is a critical feature, as it largely prevents their conversion to the corresponding monophosphate, the initial and rate-limiting step in the salvage pathway. oup.com

The bulkiness of the 2'-O-methoxyethyl group likely contributes to this reduced affinity for the active sites of salvage pathway kinases. oup.com This steric hindrance prevents the efficient phosphorylation required for further metabolic activation. oup.com

Implications for Intracellular Phosphorylation and Genomic Incorporation into DNA and RNA

The inefficient initial phosphorylation of 2'-O-MOE nucleosides has significant downstream consequences. Since the formation of the monophosphate is severely limited, the subsequent conversion to the active triphosphate form is also largely prevented. oup.comnih.gov DNA and RNA polymerases require nucleoside triphosphates as substrates for incorporation into growing nucleic acid chains. oup.com

Consequently, the inability of the cell to efficiently produce 2'-O-MOE adenosine (B11128) triphosphate means that these analogs are not incorporated into cellular DNA or RNA to any detectable extent. oup.comnih.gov Studies have confirmed the absence of 2'-O-MOE nucleoside incorporation into the genome of human lymphoblastoid cells, even at high concentrations. oup.com This is in stark contrast to 2'-fluoro nucleoside analogs, which, due to their efficient phosphorylation, are readily incorporated into both DNA and RNA. oup.comnih.gov This lack of genomic incorporation is a significant safety advantage for therapeutic applications, as it minimizes the risk of genotoxicity. oup.comnih.gov

Role in Antisense Oligonucleotide (ASO) Chemistry

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The incorporation of modified nucleosides, such as 3'-O-(2-Methoxyethyl)adenosine, is a key strategy in the design of modern ASOs.

Enhancement of RNA Target Binding Affinity and Duplex Stability

The 2'-O-methoxyethyl modification confers a C3'-endo sugar pucker conformation, which is characteristic of RNA. nih.govnih.gov This pre-organization of the sugar moiety into an "RNA-like" conformation enhances the binding affinity of the ASO for its complementary RNA target. nih.govnih.gov The resulting ASO-RNA duplex exhibits increased thermodynamic stability, as evidenced by a higher melting temperature (Tm). biosearchtech.comnih.gov Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.9 °C per modification. biosearchtech.comnih.gov This enhanced binding affinity translates to greater potency of the ASO. researchgate.net

Conferring Nuclease Resistance to Oligonucleotides

A major challenge for the therapeutic use of oligonucleotides is their rapid degradation by cellular nucleases. nih.govidtdna.com The 2'-O-methoxyethyl modification provides significant protection against nuclease-mediated degradation. nih.govbiosearchtech.comidtdna.com The bulky methoxyethyl group at the 2' position sterically hinders the approach of nucleases, thereby increasing the half-life of the ASO in biological fluids and tissues. nih.govgenelink.com This enhanced stability is a crucial factor for achieving sustained therapeutic effects. researchgate.net

Influence on RNase H Activity in Gapmer Oligonucleotide Design

One of the primary mechanisms of action for ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex. researchgate.netidtdna.com However, ASOs that are fully modified with 2'-O-MOE are not substrates for RNase H. idtdna.com To overcome this, a "gapmer" design is employed. idtdna.comgenelink.com

In a gapmer ASO, a central "gap" of several deoxynucleotides (which are substrates for RNase H) is flanked by "wings" of 2'-O-MOE-modified nucleotides. genelink.commdpi.com This design allows the ASO to bind to its target RNA with high affinity and stability due to the MOE wings, while the central DNA gap forms a substrate for RNase H, leading to the cleavage of the target RNA. idtdna.comgenelink.com The length of the DNA gap is a critical parameter, with a gap of around eight to ten nucleotides often being optimal for RNase H activity. nih.gov

Modulation of Gene Expression and Splicing

The strategic chemical modification of nucleosides, such as the introduction of a 2-methoxyethyl group, has been pivotal in the development of oligonucleotide-based therapeutics. While the prompt specifies this compound, the vast body of research on splice-switching and gene silencing mechanisms centers on its isomer, 2'-O-(2-Methoxyethyl)adenosine (2'-MOE). This modification, when incorporated into antisense oligonucleotides (ASOs), enhances their therapeutic properties, including stability and binding affinity to target RNA. researchgate.netbiosearchtech.com This article will focus on the well-documented molecular mechanisms associated with oligonucleotides containing 2'-O-(2-Methoxyethyl) analogs, as these are the compounds for which extensive research on the modulation of gene expression and splicing exists.

Induction of SMN2 Exon 7 Inclusion via Splice-Switching Oligonucleotides

A primary therapeutic strategy for Spinal Muscular Atrophy (SMA) involves modulating the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA. frontiersin.org SMA is caused by mutations or deletions in the SMN1 gene, but a nearly identical gene, SMN2, exists. csic.es A single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of mature mRNA transcripts. frontiersin.orgnih.gov This results in a truncated, unstable SMN protein with reduced function. frontiersin.org

Splice-switching oligonucleotides (SSOs) are designed to correct this splicing defect. frontiersin.org By incorporating 2'-O-(2-methoxyethyl) (MOE) modifications, these SSOs exhibit enhanced stability against nuclease degradation and increased binding affinity for their target RNA sequence. biosearchtech.comnih.gov The SSO approved for SMA, nusinersen, is an 18-mer ASO with 2'-MOE modifications and a phosphorothioate (B77711) backbone. frontiersin.orgnih.gov It is designed to bind to an intronic splicing silencer N1 (ISS-N1) in intron 7 of the SMN2 pre-mRNA. nih.gov This binding sterically blocks the splicing machinery from recognizing the silencer element, thereby promoting the inclusion of exon 7 into the final mRNA transcript. frontiersin.orgcsic.es The resulting full-length mRNA is then translated into a functional SMN protein. nih.govnih.gov

Research has systematically tested numerous ASOs with the 2'-MOE backbone targeting different positions within SMN2 exon 7. nih.gov These studies have identified specific regions where ASO binding can either promote or inhibit exon inclusion, providing valuable information about the regulatory elements within the exon itself. nih.govplos.org For instance, ASOs targeting certain exonic sequences have been shown to potently stimulate exon 7 inclusion in both in vitro splicing assays and in vivo in cultured cells. plos.org The efficacy of these MOE-modified ASOs has been demonstrated in various SMA mouse models, where they lead to a robust and lasting increase in SMN2 exon 7 inclusion at both the mRNA and protein levels in the central nervous system. genscript.comnih.gov

| ASO Target Site | Observed Effect on SMN2 Exon 7 | Experimental System | Reference |

|---|---|---|---|

| ISS-N1 in Intron 7 | Promotes inclusion | SMA Mouse Models, Patient Cells | frontiersin.orgnih.gov |

| Exon 7 (nucleotides +36 to +50) | Promotes inclusion | In vitro splicing, HEK293 cells | plos.org |

| Exon 7 (nucleotides +06 to +20) | Promotes inclusion | In vitro splicing, Endogenous SMN2 | plos.org |

| Exon 7 (nucleotides +11 to +25) | Inhibits inclusion (in vivo) | HEK293 cells | plos.org |

| Exon 7 (nucleotides +31 to +45) | Robustly inhibits inclusion (in vivo) | HEK293 cells | plos.org |

Principles of Gene Silencing and mRNA Degradation Mechanisms

Antisense oligonucleotides (ASOs) represent a powerful platform for silencing gene expression by targeting specific mRNA molecules. idtdna.com The primary mechanism for many ASOs involves the recruitment of RNase H, a cellular enzyme that recognizes DNA/RNA heteroduplexes and cleaves the RNA strand. researchgate.netidtdna.comnih.gov To be effective, these ASOs require chemical modifications to enhance their stability and function in a biological environment.

The 2'-O-(2-methoxyethyl) (MOE) modification is a key second-generation ASO technology that significantly improves the therapeutic profile of these molecules. biosearchtech.com The key properties conferred by the 2'-MOE modification include:

Increased Nuclease Resistance : The MOE group at the 2' position of the ribose sugar sterically hinders nuclease enzymes, protecting the oligonucleotide from rapid degradation in cells and tissues. researchgate.netbiosearchtech.com This leads to a longer half-life and more sustained activity. oup.com

High Binding Affinity : The 2'-MOE modification locks the sugar into an RNA-like C3'-endo conformation, which increases the thermodynamic stability of the duplex formed with the target mRNA. biosearchtech.comoup.com This results in higher binding affinity and specificity.

Reduced Toxicity : Compared to first-generation phosphorothioate (PS) ASOs, 2'-MOE modifications generally lead to lower toxicity. researchgate.netmicrosynth.com

However, duplexes formed between a fully 2'-MOE-modified ASO and an RNA target are not substrates for RNase H. researchgate.netnih.gov To overcome this, a "gapmer" design is employed. researchgate.netacs.org In a gapmer ASO, a central block of 8-16 unmodified DNA nucleotides (the "gap") is flanked on both the 5' and 3' ends by blocks of 2'-MOE-modified nucleotides (the "wings"). acs.org This chimeric design combines the beneficial properties of different modifications:

The 2'-MOE "wings" provide nuclease resistance and high binding affinity. acs.org

The central DNA "gap" forms an RNase H-competent DNA/RNA hybrid when bound to the target mRNA. nih.govacs.org

The entire backbone is typically modified with phosphorothioate (PS) linkages, which further increase nuclease resistance and improve pharmacokinetic properties by promoting binding to plasma proteins. researchgate.netoup.comacs.org

Once introduced into a cell, the gapmer ASO binds to its complementary sequence on the target mRNA. The resulting heteroduplex is recognized by RNase H1, which is present in the nucleus and cytoplasm. researchgate.net The enzyme then cleaves the mRNA strand, leading to its degradation and preventing its translation into a functional protein, thereby silencing the expression of the target gene. idtdna.com

Alternatively, ASOs that are fully modified with 2'-MOE (without a DNA gap) can act as steric blockers. idtdna.com Instead of inducing mRNA degradation, these ASOs physically obstruct the binding of cellular machinery, such as the ribosome or splicing factors, to the RNA, thereby inhibiting translation or modulating splicing, as seen in the case of SMN2. frontiersin.orgidtdna.com

| Modification | Class | Activates RNase H1 | Effect on Binding Affinity | Primary Function |

|---|---|---|---|---|

| Phosphorothioate (PS) | Backbone | Yes | Decreases | Provides nuclease resistance, improves pharmacokinetics |

| 2'-O-Methyl (2'-OMe) | Sugar | No | Increases | Increases affinity and nuclease resistance |

| 2'-O-Methoxyethyl (2'-MOE) | Sugar | No | Increases | Increases affinity, nuclease resistance, and reduces toxicity |

| DNA (in a gapmer) | Sugar/Backbone | Yes | (Baseline) | Forms substrate for RNase H1 cleavage |

Preclinical Research and Therapeutic Potential of 3 O 2 Methoxyethyl Adenosine Modified Oligonucleotides

In Vitro Pharmacological Characterization

The initial evaluation of modified oligonucleotides involves a thorough characterization of their behavior in controlled laboratory settings. These in vitro studies are crucial for predicting their subsequent performance in living organisms.

A primary goal of chemical modification is to protect oligonucleotides from rapid degradation by metabolic enzymes, particularly in the liver, which is a major site of drug metabolism. The stability of 2'-MOE-modified antisense oligonucleotides (ASOs) has been assessed in various in vitro systems, including liver homogenates and digestive tissue preparations. nih.govresearchgate.net

Studies have shown a substantial improvement in the stability of 2'-O-MOE-modified oligonucleotides compared to their unmodified or first-generation counterparts. nih.gov For instance, in vitro studies using preincubated rat or human whole liver homogenates have been developed to evaluate the intrinsic clearance of ASOs. researchgate.net These systems demonstrated that fully phosphorothioated 2'-MOE ASOs have greater metabolic stability than those containing even a single phosphodiester linkage. researchgate.net Fully 2'-O-MOE modified compounds, both with phosphodiester (PO) and phosphorothioate (B77711) (PS) backbones, were found to be completely stable with no detectable metabolites after 8 hours in in vivo presystemic stability studies in rats, which reflects their high resistance to gastrointestinal and hepatic enzymes. nih.gov The metabolic pathways identified in these in vitro systems generally correspond well with those observed in vivo. researchgate.net

Table 1: Metabolic Stability of 2'-O-MOE-Modified Oligonucleotides in In Vitro Systems

| Oligonucleotide Chemistry | In Vitro System | Findings | Reference |

|---|---|---|---|

| Partially and Fully 2'-O-MOE Modified (PS and PO backbones) | Gastrointestinal and Digestive Tissue Preparations (Rat) | Substantial improvement in stability compared to first-generation PS ODN. Fully modified compounds were completely stable. | nih.gov |

The 2'-O-methoxyethyl modification significantly enhances resistance to degradation by nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids. idtdna.com This increased stability is a critical attribute, prolonging the therapeutic action of the oligonucleotide. The steric bulk of the MOE group at the 2'-position of the ribose sugar sterically hinders the approach of both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave within the sequence). neb.com

Oligonucleotides with 2'-MOE modifications have demonstrated a marked resistance to exonuclease activity. neb.combiomolther.org In fact, this modification is considered to be one of the most effective at protecting oligonucleotides from degradation. neb.com The combination of a phosphorothioate (PS) backbone with 2'-MOE modifications results in an oligonucleotide that is highly stable against both endo- and exonucleases. nih.gov For "gapmer" ASOs, which have a central DNA region flanked by modified wings, the primary metabolic pathway involves initial cleavage by endonucleases within the central DNA gap, followed by degradation of the resulting fragments by exonucleases. researchgate.netbiomolther.org The 2'-MOE wings remain highly resistant to this process. The nuclease resistance of 2'-O-MOE RNA is reported to be about tenfold greater than that of 2'-O-methyl RNA. beilstein-journals.org

Table 2: Nuclease Resistance Conferred by 2'-O-MOE Modification

| Feature | Description | Reference |

|---|---|---|

| Exonuclease Resistance | 2'-MOE modification eliminates or significantly inhibits exonuclease activity. | neb.combiomolther.org |

| Endonuclease Resistance | The 2'-MOE group provides protection against endonuclease cleavage. | nih.gov |

| Combined Stability | When used with a phosphorothioate (PS) backbone, 2'-MOE renders oligonucleotides highly stable. | nih.gov |

| Degradation Pathway (Gapmers) | Initial endonuclease cleavage in the central DNA gap, followed by exonuclease action on the fragments. | researchgate.netbiomolther.org |

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Following promising in vitro results, the modified oligonucleotides are advanced to in vivo studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their biological effects.

Pharmacokinetic studies in rats have shown that 2'-MOE-modified oligonucleotides with a phosphorothioate backbone are well absorbed from parenteral sites and distribute broadly to peripheral tissues. nih.govacs.org Plasma clearance is primarily driven by this extensive tissue distribution, with less than 10% of the administered dose typically excreted in the urine or feces within 24 hours. nih.gov Key sites of distribution include the liver and kidneys. nih.govnih.gov

The specific backbone chemistry influences the distribution profile. For example, a 2'-O-MOE-modified oligonucleotide with a phosphodiester (PO) backbone showed much faster plasma clearance and higher urinary excretion, with distribution primarily to the kidney. nih.gov In contrast, those with a phosphorothioate backbone are highly bound to plasma proteins, which contributes to their favorable pharmacokinetic profile and broad tissue distribution. nih.gov Studies comparing different 2'-ribose chemistries (locked nucleic acid, constrained ethyl, and 2'-MOE) in mice found that the tissue pharmacokinetics were similar among them. nih.gov

Table 3: Tissue Distribution of 2'-O-MOE-Modified Oligonucleotides in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Broad distribution to peripheral tissues, especially liver and kidney. Pharmacokinetics dominated by tissue distribution rather than excretion. High plasma protein binding with PS backbone. | nih.gov |

| Mice | Tissue pharmacokinetics (liver, kidney, heart, lung) were similar for 2'-MOE, locked nucleic acid (LNA), and constrained ethyl (cEt) chemistries. | nih.gov |

| General (Animals) | Rapid distribution from plasma to tissues. Do not cross the blood-brain barrier. | acs.orgnih.gov |

The enhanced stability and favorable pharmacokinetic properties of 2'-MOE-modified oligonucleotides translate into a prolonged duration of action and increased potency. The tissue elimination half-life of these compounds can be extended to several weeks, allowing for less frequent dosing. biomolther.orgtandfonline.com

In vivo studies have demonstrated the potent, dose-dependent reduction of target mRNA in various tissues. nih.govnih.gov For example, a 2'-MOE-modified ASO targeting PTEN mRNA showed a similar dose-dependent reduction in gene expression in vivo as another second-generation modified ASO. nih.gov In mice, a single dose of a 2'-MOE ASO resulted in sustained target RNA knockdown in the liver for over 60 days. nih.gov The potency of these second-generation ASOs has been shown to be significantly higher than that of earlier generation compounds. acs.org

Table 4: Potency and Duration of Effect of 2'-O-MOE-Modified Oligonucleotides in Vivo

| Parameter | Observation | Animal Model | Reference |

|---|---|---|---|

| Potency | Dose-dependent reduction of target mRNA. Significantly more potent than first-generation ASOs. | Mice | acs.orgnih.gov |

| Duration of Effect | Prolonged tissue elimination half-life (up to 4 weeks). Sustained target RNA knockdown for over 60 days after a single dose. | General, Mice | biomolther.orgnih.gov |

Applications in Preclinical Disease Models

The robust pharmacological properties of 2'-MOE-modified oligonucleotides have made them a valuable tool for preclinical research across a range of diseases. They have been successfully used to modulate the expression of disease-related genes in various animal models.

One notable application is in the study of liver diseases. Given their preferential distribution to the liver, 2'-MOE ASOs have been designed to target genes involved in conditions like Nonalcoholic Fatty Liver Disease (NAFLD). nih.gov For instance, a 2'-MOE gapmer ASO was used to inhibit Diacylglycerol O-acyltransferase 2 (Dgat2) in preclinical models. nih.gov Another area of investigation is in muscular dystrophies. ASOs with 2'-MOE modifications have been employed in preclinical models of Facioscapulohumeral Muscular Dystrophy (FSHD) to target and reduce the expression of the DUX4 gene, which is central to the disease's pathology. mdpi.com Furthermore, 2'-MOE ASOs have been used to target the tumor suppressor gene PTEN in vivo, demonstrating their potential utility in cancer research. nih.gov

Table 5: Examples of Preclinical Applications of 2'-O-MOE-Modified Oligonucleotides

| Disease Model | Target Gene/RNA | Therapeutic Goal | Reference |

|---|---|---|---|

| Nonalcoholic Fatty Liver Disease (NAFLD) | Dgat2 | Inhibit lipid synthesis | nih.gov |

| Facioscapulohumeral Muscular Dystrophy (FSHD) | DUX4 mRNA | Reduce DUX4 expression | mdpi.com |

| Cancer Research | PTEN mRNA | Reduce PTEN expression | nih.gov |

| Hypercholesterolemia | Apolipoprotein B (ApoB) | Inhibit ApoB production | acs.org |

Investigations in Neuromuscular Disorders (e.g., Spinal Muscular Atrophy)

The most prominent application of MOE-modified oligonucleotides in preclinical research for neuromuscular disorders has been in the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating genetic disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein, leading to the degeneration of motor neurons. arvojournals.orgacs.org The SMN1 gene is homozygously deleted in most patients, leaving the SMN2 gene as the sole producer of SMN protein. However, due to an alternative splicing event that excludes exon 7, the majority of the protein produced from SMN2 is truncated and non-functional.

Preclinical research has focused on ASOs designed to correct the splicing of SMN2 pre-mRNA to include exon 7, thereby increasing the production of full-length, functional SMN protein. A key investigational compound in this area is a 2'-MOE-modified ASO, ISIS 396443 (which became the approved drug Nusinersen). arvojournals.orgacs.org

Studies in mouse models of SMA demonstrated that this MOE-modified ASO is a potent inducer of SMN2 exon 7 inclusion. arvojournals.orgacs.org When delivered to the central nervous system (CNS), it led to increased SMN protein expression, which in turn improved motor function and significantly extended the survival of both mild and severe SMA mouse models. arvojournals.org Further investigations showed that ISIS 396443 was the most potent ASO in the CNS tissues of adult mice when compared with several other chemical modifications. arvojournals.orgacs.org Pharmacodynamic studies in rodents revealed a long-lasting effect, with maximal SMN2 splicing correction still observable six months after treatment was discontinued. arvojournals.orgacs.org

Preclinical studies in nonhuman primates (NHPs) were also crucial. Administration of the MOE-modified ASO via a single intrathecal bolus injection resulted in widespread distribution throughout the spinal cord, a key target area for SMA pathology. arvojournals.orgacs.org These successful preclinical outcomes in both rodent and primate models provided the foundational evidence for advancing this therapeutic strategy into clinical development for SMA patients. arvojournals.orgresearchgate.net

Table 1: Preclinical Research of 2'-MOE Oligonucleotides in Spinal Muscular Atrophy (SMA)

| Parameter | Research Finding | Model System | Reference |

|---|---|---|---|

| Compound | ISIS 396443 (2'-MOE-modified ASO) | Mice, Nonhuman Primates | arvojournals.org, acs.org |

| Mechanism of Action | Induces inclusion of exon 7 in SMN2 pre-mRNA splicing. | SMA Fibroblasts, SMA Mouse Models | arvojournals.org, mdpi.com |

| Effect on Protein | Increases expression of full-length SMN protein. | SMA Mouse Models | arvojournals.org, acs.org |

| In Vivo Efficacy | Improved motor function and survival. | Mild and Severe SMA Mouse Models | arvojournals.org, acs.org |

| Potency | Demonstrated to be the most potent ASO in CNS tissues compared to other modifications. | Adult Mice | arvojournals.org |

| Duration of Action | Long-lasting splicing correction, with effects observed 6 months post-treatment. | Rodents | arvojournals.org, acs.org |

| Distribution | Widespread distribution throughout the spinal cord after intrathecal injection. | Nonhuman Primates | arvojournals.org, acs.org |

Exploration of Antiviral and Anticancer Activities

The favorable properties of 2'-MOE modified oligonucleotides have prompted their investigation as potential antiviral and anticancer agents. Preclinical studies have explored their use in targeting the genetic machinery of viruses and cancer-related genes.

In the realm of anticancer research , MOE-modified ASOs have been designed to inhibit the expression of proteins that are crucial for tumor growth and survival. One such target is survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is associated with a poor prognosis. thno.orgthno.org A 2'-MOE-modified ASO, LY2181308, was developed to specifically inhibit survivin. thno.orgthno.org Preclinical models showed that LY2181308 conferred superior biological potency and stability, leading to its evaluation in early-phase human trials for cancer. thno.orgthno.org Another preclinical study in mice used a MOE-modified ASO to target PTEN (Phosphatase and Tensin Homolog), a tumor suppressor gene. The ASO successfully reduced PTEN mRNA expression in the liver in a dose-dependent manner. acs.orgnih.gov

For antiviral applications , research has focused on inhibiting the replication of pathogenic viruses. A second-generation 2'-MOE-modified antisense inhibitor, ISIS 13312, was designed to target human cytomegalovirus (CMV), a significant cause of disease in immunocompromised individuals. arvojournals.org In preclinical studies using fibroblast and retinal pigment epithelial cells, ISIS 13312 demonstrated antiviral potency comparable to the first-generation ASO (fomivirsen) against both laboratory strains and multiple clinical isolates of CMV. arvojournals.org Importantly, the MOE modification conferred improved pharmacokinetic properties, suggesting its potential for treating conditions like CMV retinitis. arvojournals.org

Table 2: Preclinical Research of 2'-MOE Oligonucleotides in Oncology and Virology

| Therapeutic Area | Compound/Target | Research Finding | Model System | Reference |

|---|---|---|---|---|

| Anticancer | LY2181308 (targets Survivin) | Specifically inhibits survivin; demonstrated superior potency and stability in preclinical models. | Cancer cell lines, Rodent models | thno.org, thno.org |

| Anticancer | ASO targeting PTEN | Dose-dependent reduction of PTEN mRNA expression in the liver. | Mice | acs.org, nih.gov |

| Antiviral | ISIS 13312 (targets human CMV) | Potent inhibition of CMV replication, comparable to first-generation ASOs, against multiple clinical isolates. | Human fibroblast and retinal pigment epithelial cells | arvojournals.org |

| Antiviral | ISIS 13312 (targets human CMV) | Improved pharmacokinetic properties compared to first-generation compounds. | In vivo ocular kinetic studies | arvojournals.org |

Structure Activity Relationship Sar Studies of 2 O Methoxyethyl Adenosine Analogs

Impact of 2'-O-Modification on Nucleic Acid Duplex Stability and Conformational Properties

The introduction of a 2'-O-methoxyethyl (2'-MOE) group to an adenosine (B11128) nucleoside has a profound effect on the conformational properties of the sugar moiety and the stability of the resulting nucleic acid duplexes. The 2'-MOE modification tends to favor a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry, the native conformation of RNA duplexes. biosearchtech.comoup.comnih.gov This pre-organization of the sugar into an RNA-like conformation is a key factor in the enhanced binding affinity of 2'-MOE modified oligonucleotides to complementary RNA targets. biosearchtech.com

Molecular dynamics simulations and structural studies have shown that the 2'-MOE modification helps to "lock" the sugar in the C3'-endo conformation. nih.gov This rigidity contributes to a more stable A-form geometry throughout the duplex. nih.gov The methoxyethyl side chain itself is relatively rigid and projects into the minor groove of the duplex. nih.gov

The increased thermodynamic stability of duplexes containing 2'-MOE modifications is quantitatively reflected in an increase in the melting temperature (Tm). The incorporation of a 2'-MOE nucleotide can increase the Tm by approximately 0.9 to 1.6 °C per modification when hybridized to an RNA complement. biosearchtech.com In one study, the introduction of a 2'-O-methoxyethyl group into a uridine-containing duplex resulted in a significant increase in Tm. acs.org While this specific data is for uridine, it highlights the general stabilizing effect of the 2'-MOE modification. Compared to the parent phosphodiester DNA, 2'-O-MOE RNA modification can lead to an increased thermal stability of about 2°C per modification. nih.gov

Table 1: Impact of 2'-O-Methoxyethyl Modification on Duplex Melting Temperature (Tm)

| Modification Type | Change in Tm per Modification (°C) | Reference |

|---|---|---|

| 2'-O-Methoxyethyl (general) | +0.9 to +1.6 | biosearchtech.com |

| 2'-O-Methoxyethyl (vs. PS-DNA) | +2.0 | nih.gov |

Rational Design Principles for Novel 2'-Modified Nucleosides with Optimized Biophysical and Biological Characteristics

The insights gained from SAR studies of 2'-O-methoxyethyl adenosine and other modified nucleosides have led to the development of rational design principles for creating novel oligonucleotide therapeutics with optimized properties. The goal is to fine-tune the balance between binding affinity, nuclease resistance, and other biological activities.

One successful strategy involves the creation of "gapmer" antisense oligonucleotides. These chimeric structures typically feature a central "gap" of unmodified or phosphorothioate-modified DNA, which is a substrate for RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid. This central gap is flanked by "wings" of 2'-MOE modified nucleotides. The 2'-MOE wings provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation, while the central DNA gap mediates the degradation of the target RNA.

Further refinements in the design of 2'-modified nucleosides include the introduction of additional modifications to the sugar or the methoxyethyl moiety itself. For example, constraining the conformation of the 2'-O-methoxyethyl group through cyclization can lead to even greater nuclease resistance. nih.gov The development of stereochemically pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides is another area of active research, aiming to understand and control the properties of the individual diastereomers.

The rational design process also considers the specific application of the oligonucleotide. For steric-blocking applications, where the goal is to physically obstruct the binding of cellular machinery to a target RNA, fully modified 2'-MOE oligonucleotides can be employed. The design principles for such molecules focus on maximizing binding affinity and stability.

By systematically modifying the structure of nucleosides like 3'-O-(2-Methoxyethyl)adenosine and evaluating their impact on key biophysical and biological parameters, researchers can continue to develop more potent and effective oligonucleotide-based therapeutics.

Analytical and Characterization Methodologies for 3 O 2 Methoxyethyl Adenosine and Its Oligonucleotide Conjugates

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the analysis and purification of 3'-O-(2-Methoxyethyl)adenosine and its oligonucleotide derivatives. High-Performance Liquid Chromatography (HPLC) is a principal method used for these purposes, often in reversed-phase or ion-exchange modes.

High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC is a widely used technique for the analysis of oligonucleotides. shimadzu.com This method can effectively separate the target oligonucleotide from various impurities that can arise during synthesis, such as shorter sequences (n-1, n-2) and other modification-related impurities. ymc.eu For oligonucleotides modified with 2'-O-methoxyethyl (2'-MOE) groups, which includes this compound as a potential component, HPLC methods are developed and validated to assess purity. The use of C18 columns with gradients of solvents like acetonitrile (B52724) and aqueous buffers is common. nih.gov

Hydrophilic Interaction Chromatography (HILIC) has also emerged as a valuable technique, particularly for the separation of diastereomers in modified oligonucleotides. acs.org For oligonucleotides fully modified with 2'-O-methoxyethyl groups, HILIC can facilitate diastereomer separation. acs.org Optimizing conditions such as mobile-phase ionic strength and column temperature can enhance the resolution of these isomers. acs.org

Supercritical Fluid Chromatography (SFC): Recent research has explored the use of Supercritical Fluid Chromatography (SFC) for the analysis of oligonucleotides modified with 2'-O-methoxyethyl RNA (2'-MOE). SFC has shown promise in separating structurally similar sequences, including those with deamination, from the target oligonucleotide. chromatographyonline.com This technique offers a different selectivity compared to IP-RPLC, making it a valuable alternative for both analysis and purification. chromatographyonline.com

The following table summarizes typical chromatographic conditions used for the analysis of modified oligonucleotides.

| Technique | Stationary Phase | Mobile Phase | Application |

| IP-RP-HPLC | C18 | Acetonitrile/Triethylammonium Acetate (B1210297) (TEAA) buffer | Purity assessment, separation of synthesis-related impurities. nih.govmdpi.com |

| HILIC | Zwitterionic (sulfobetaine) | Acetonitrile/Ammonium acetate buffer | Separation of 2'-O-(2-methoxyethyl) modified oligonucleotides and their metabolites. acs.orgmdpi.com |

| Anion-Exchange (AEX) | Polymer-based anion exchangers | Salt gradient (e.g., NaCl) in a buffered mobile phase | Separation based on charge, effective for phosphodiester and phosphorothioate (B77711) oligonucleotides. nih.gov |

| SFC | Various, including modified silica | Supercritical CO2 with organic modifiers (e.g., methanol) and additives (e.g., octylamine) | Analysis of 2'-MOE modified oligonucleotides and separation of structurally similar sequences. chromatographyonline.com |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Circular Dichroism)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its oligonucleotide conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of modified nucleosides. For this compound, ¹H-NMR can confirm the regioselectivity of the methoxyethyl group attachment. Specific proton shifts can verify the β-D-configuration of the ribose sugar. In the context of oligonucleotides, NMR studies have been used to examine the conformational properties of duplexes containing 2'-O-methoxyethyl substituted RNA, confirming the 3'-endo conformation of the modified monomer. google.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight and sequence of oligonucleotides. nih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. shimadzu.comnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in identifying the elemental composition and confirming the presence of modifications. shimadzu.comlcms.cz Tandem mass spectrometry (MS/MS) is used for sequencing and localizing modifications within the oligonucleotide chain. lcms.czacs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure and conformational changes of oligonucleotides upon modification. Duplexes containing 2'-O-methoxyethyl modified nucleosides typically exhibit an A-form helical structure, which can be confirmed by their characteristic CD spectra. nih.govacs.org CD is also used to determine the thermal stability (melting temperature, Tm) of these duplexes, providing insights into how the modification affects hybridization affinity. nih.govnih.gov Studies have shown that 2'-O-methoxyethyl modifications can increase the thermal stability of duplexes with complementary RNA. nih.gov

The table below outlines the application of these spectroscopic techniques.

| Technique | Information Obtained | Relevance to this compound & Oligonucleotides |

| NMR Spectroscopy | Structural confirmation, stereochemistry, conformation | Confirms the attachment of the methoxyethyl group and the sugar pucker conformation. google.com |

| Mass Spectrometry | Molecular weight confirmation, sequence verification, impurity identification | Confirms the mass of the modified nucleoside and the full-length oligonucleotide, identifies synthesis failures and degradation products. nih.govlcms.czacs.org |

| Circular Dichroism | Secondary structure (e.g., A-form helix), thermal stability (Tm) | Characterizes the duplex conformation and the impact of the modification on hybridization stability. nih.govacs.orgnih.gov |

Development and Validation of Analytical Reference Standards

The development and validation of analytical reference standards are critical for the quality control of this compound and its oligonucleotide products. A well-characterized reference standard is essential for the validation of analytical methods, ensuring their accuracy, precision, and reproducibility.

A protected form of the modified nucleoside, such as N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite (B1245037), often serves as a reference chemical in the development and validation of HPLC and mass spectrometry methods. Its well-defined structure and predictable behavior make it suitable for calibrating instruments and verifying analytical procedures.

The validation of analytical methods for oligonucleotides is a comprehensive process that includes assessing parameters such as:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities and other matrix components.

Linearity: The proportional relationship between the concentration of the analyte and the analytical signal over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Regulatory guidelines often inform the validation process for analytical procedures used for therapeutic oligonucleotides. acs.org Platform approaches, where knowledge from a group of similar oligonucleotides is leveraged, can support the justification of specifications and the validation of analytical methods for new molecules within that platform. acs.org

Future Directions and Emerging Research Avenues

Development of Next-Generation 2'-Modified Oligonucleotide Chemistries

The success of second-generation antisense oligonucleotides (ASOs), which prominently feature 2'-O-methoxyethyl (2'-MOE) modifications, has spurred the development of even more advanced chemistries. patsnap.combiosearchtech.com These next-generation modifications aim to further improve upon the properties of their predecessors, such as binding affinity, nuclease resistance, and pharmacokinetic profiles. nih.govresearchgate.net

Key research directions include:

Bridged Nucleic Acids (BNAs): These molecules, which include Locked Nucleic Acids (LNAs), feature a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar. This constrained conformation "locks" the sugar pucker into an A-form geometry, which is ideal for binding to RNA targets. patsnap.com This results in a significant increase in binding affinity (ΔTm) compared to earlier modifications.

Novel 2'-Alkyl Substituents: While 2'-MOE emerged as a highly effective analog from numerous 2'-O-alkyl variants, research continues to explore other substituents. nih.gov The goal is to fine-tune the balance of properties, potentially developing modifications with superior characteristics for specific applications or tissues. For instance, modifications like 2'-fluoroethyl (FET) have been investigated for their impact on pairing stability and nuclease resistance. oup.com

| Generation | Key Chemical Modification | Primary Advantages | Example(s) |

|---|---|---|---|

| First | Phosphorothioate (B77711) (PS) backbone | Improved nuclease resistance compared to unmodified oligonucleotides. nih.gov | DNA with PS backbone |

| Second | 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), 2'-Fluoro (2'-F) | Enhanced binding affinity, increased nuclease stability, and improved pharmacokinetic profiles. biosearchtech.comresearchgate.net | Mipomersen, Inotersen, Nusinersen nih.govoup.com |

| Next-Generation (Third) | Bridged Nucleic Acids (LNAs), Constrained Ethyl (cEt), Stereopure Oligonucleotides | Significantly higher binding affinity, potential for shorter and more potent oligonucleotides. patsnap.com | - |

Exploration of Novel Biological Targets for 3'-O-(2-Methoxyethyl)adenosine Derivatives in Gene Modulation

With robust and stable chemistries like 2'-MOE, researchers are now able to pursue a wider range of biological targets for therapeutic intervention. Oligonucleotides containing 2'-MOE adenosine (B11128) and other modified nucleosides are being developed to modulate gene expression through various mechanisms beyond the classical RNase H-mediated degradation of messenger RNA (mRNA). bohrium.comnih.gov

Emerging areas of exploration include:

Targeting Non-coding RNAs: A significant area of research is the targeting of non-coding RNAs, which play crucial roles in regulating gene expression.

MicroRNAs (miRNAs): These are small RNAs that can regulate entire networks of genes. ASOs can be designed to inhibit specific miRNAs (sometimes called antagomirs), offering a therapeutic strategy for diseases where miRNAs are dysregulated. patsnap.com

Long Non-coding RNAs (lncRNAs): These larger RNA molecules are involved in complex regulatory processes. ASOs can be used to target lncRNAs to reverse transcriptional repression or disrupt disease-related functions. bohrium.com

Splice-Switching: Fully modified oligonucleotides, often using 2'-MOE chemistry, can act as steric blockers. biosearchtech.com When targeted to pre-mRNA splice sites, these splice-switching oligonucleotides (SSOs) can correct aberrant splicing patterns that cause disease, as exemplified by the drug Nusinersen for spinal muscular atrophy. patsnap.comoup.com

Gene Activation: While most oligonucleotide therapies focus on silencing genes, there is growing interest in using these molecules to activate or upregulate the expression of specific genes, potentially restoring the function of down-regulated proteins. bohrium.com

Beyond the Liver: Early successes in oligonucleotide therapies were concentrated on targets in the liver, due to the natural biodistribution of these molecules. nih.gov A major focus of current research is to identify and validate novel gene targets in other tissues, such as the central nervous system, muscle, and tumors, which requires overcoming delivery challenges.

Advancements in Delivery Technologies for Modified Oligonucleotides to Diverse Tissues

Achieving efficient delivery of oligonucleotides to tissues beyond the liver remains a major hurdle in the field. nih.govnih.gov Unmodified oligonucleotides are susceptible to degradation and have poor cellular uptake. nih.gov While chemical modifications like 2'-MOE enhance stability, targeted delivery strategies are essential to reach many disease-relevant tissues.

Promising advancements in delivery technologies include:

Bioconjugation: Covalently linking the oligonucleotide to a targeting ligand can facilitate uptake by specific cell types. The most successful example to date is the conjugation of N-acetylgalactosamine (GalNAc), which binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, dramatically enhancing delivery to the liver. nih.gov This success has spurred research into identifying new ligands for targeting other tissues, such as peptides and antibodies.

Nanocarrier Formulations: Encapsulating oligonucleotides within nanoparticle systems can protect them from degradation, improve their pharmacokinetic profile, and facilitate cellular uptake. nih.gov

Lipid Nanoparticles (LNPs): These are lipid-based carriers that can encapsulate nucleic acid drugs and are a leading platform for siRNA delivery. bohrium.com They are being optimized to improve delivery to tissues outside the liver.

Exosomes and Extracellular Vesicles (EVs): These are natural, cell-derived vesicles that are being explored as a "next-generation" biological delivery platform. acs.org They have the potential for low immunogenicity and inherent targeting capabilities. acs.org

Stimuli-Responsive Systems: Advanced nanotechnologies are being developed that release their oligonucleotide cargo in response to specific biological stimuli (e.g., changes in pH or enzyme concentrations) within the target tissue or cell, potentially improving specificity and reducing off-target effects.

| Delivery Technology | Mechanism of Action | Primary Target Tissue(s) | Key Advantage(s) |

|---|---|---|---|

| N-acetylgalactosamine (GalNAc) Conjugation | Binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes. | Liver | High targeting efficiency, defined chemical composition, low cost of synthesis. |

| Lipid Nanoparticles (LNPs) | Encapsulates and protects the oligonucleotide, facilitating endosomal uptake. bohrium.com | Liver, with ongoing research for extrahepatic tissues. | Protects from nuclease degradation, enhances cellular uptake. nih.gov |

| Peptide Conjugates | Utilizes cell-penetrating peptides (CPPs) or tissue-specific targeting peptides to enhance cellular entry. nih.gov | Varies based on the peptide used (e.g., muscle, CNS). | Potential to target a wide range of tissues. |

| Exosomes/Extracellular Vesicles (EVs) | Natural biological carriers that can be loaded with oligonucleotide cargo. acs.org | Dependent on the source cell of the EV; potential for broad applications. | Low immunogenicity, inherent biological targeting capabilities. acs.org |

Q & A

Basic Research Questions

What are the standard synthetic protocols for preparing 3'-O-(2-Methoxyethyl)adenosine and its phosphoramidite derivatives?

Methodological Answer:

The synthesis typically involves:

- Protection of reactive groups : The 5'-hydroxyl group of adenosine is protected using dimethoxytrityl (DMT) to prevent unwanted side reactions.

- Introduction of the 2-methoxyethyl group : The 3'-hydroxyl is modified via alkylation or Mitsunobu reaction with 2-methoxyethyl reagents under anhydrous conditions .

- Phosphoramidite formation : The modified nucleoside is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite derivative, essential for solid-phase oligonucleotide synthesis .

- Purification : Products are isolated via silica gel chromatography and characterized by H/C NMR and mass spectrometry .

How is the purity and structural integrity of this compound confirmed in research settings?

Methodological Answer:

- Analytical HPLC : Reverse-phase chromatography (C18 column) with UV detection at 260 nm confirms purity (>95%) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., CHNOP for the phosphoramidite derivative) .

- NMR spectroscopy : H and C NMR verify the absence of unreacted intermediates and correct substitution at the 3'-position .

What are the key considerations for ensuring the metabolic stability of this compound in in vitro assays?

Methodological Answer:

- Nuclease resistance : The 2-methoxyethyl (MOE) modification sterically hinders exonuclease cleavage. Assess stability via incubation with snake venom phosphodiesterase (SVP) or serum nucleases, comparing degradation rates to unmodified adenosine .

- Chemical stability : Monitor pH-dependent hydrolysis (e.g., in buffers mimicking physiological conditions) using HPLC .

Advanced Research Questions

How does the 3'-O-(2-Methoxyethyl) modification influence the pharmacokinetic profile of antisense oligonucleotides compared to unmodified counterparts?

Methodological Answer:

- Plasma half-life : MOE-modified oligonucleotides exhibit prolonged circulation due to reduced renal clearance. Measure via LC-MS/MS in rodent plasma after intravenous administration .

- Tissue distribution : Use radiolabeled (e.g., H) or fluorescently tagged oligonucleotides to quantify accumulation in target tissues (e.g., liver, kidney) .

- Protein binding : Surface plasmon resonance (SPR) or equilibrium dialysis assesses binding to serum albumin, which affects bioavailability .

What experimental strategies are employed to resolve discrepancies in the efficacy of this compound-modified oligonucleotides across different cell lines?

Methodological Answer:

- Transfection optimization : Compare delivery methods (e.g., Lipofectamine 2000 vs. electroporation) to address variability in cellular uptake .

- Dose-response analysis : Perform qRT-PCR or Western blotting across multiple concentrations to identify cell line-specific IC values .

- Off-target effect screening : Use RNA-seq to identify unintended mRNA interactions and redesign sequences with bioinformatics tools like BLAST .

What are the structure-activity relationship (SAR) insights guiding the optimization of this compound in therapeutic oligonucleotide design?

Methodological Answer:

- Stereochemistry impact : The (R)-5'-methyl configuration in MOE-modified thymidine enhances siRNA potency 5-fold over the (S)-isomer, as shown in HeLa cell assays .

- Backbone flexibility : Molecular dynamics simulations reveal that MOE modifications reduce conformational rigidity, improving target mRNA binding .

- Toxicity profiling : Assess hepatotoxicity in primary hepatocytes via ALT/AST release assays and compare to unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.